

Ac-RYYRWK-NH2 TFA solubility issues and solutions

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Compound of Interest

Compound Name: Ac-RYYRWK-NH2 TFA

Cat. No.: B13921680

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Technical Support Center: Ac-RYYRWK-NH2 TFA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ac-RYYRWK-NH2 TFA**. The information is designed to address common issues, particularly those related to solubility, and to provide clear guidance for experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-RYYRWK-NH2 TFA**?

Ac-RYYRWK-NH2 is a synthetic hexapeptide. The "Ac" at the N-terminus indicates acetylation, and the "NH2" at the C-terminus signifies amidation. These modifications make the peptide more stable and can enhance its biological activity by mimicking native proteins.^{[1][2]} The trifluoroacetate (TFA) salt is a common counterion used during peptide synthesis and purification.

Q2: What is the primary biological target and activity of Ac-RYYRWK-NH2?

Ac-RYYRWK-NH₂ is a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. It displays high affinity for the NOP receptor with a reported K_i of 0.71 nM, while showing low affinity for other opioid receptors like μ , δ , and κ ($IC_{50} > 4000$ nM). Its activity at the NOP receptor has been shown to increase food intake in in vivo models.

Q3: Why am I having trouble dissolving **Ac-RYYRWK-NH₂ TFA**?

The N-terminal acetylation and C-terminal amidation of the peptide reduce its overall net charge, which can lead to decreased solubility in aqueous solutions.^{[1][2]} Peptides with a high proportion of hydrophobic amino acids, such as Tyrosine (Y) and Tryptophan (W) in this sequence, can also contribute to poor water solubility. Furthermore, peptides can aggregate, especially at higher concentrations, making them difficult to dissolve.

Q4: What is the recommended storage procedure for **Ac-RYYRWK-NH₂ TFA**?

Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Stock solutions in DMSO can typically be stored at -20°C for up to a month or -80°C for up to six months.

Troubleshooting Guide: Solubility Issues

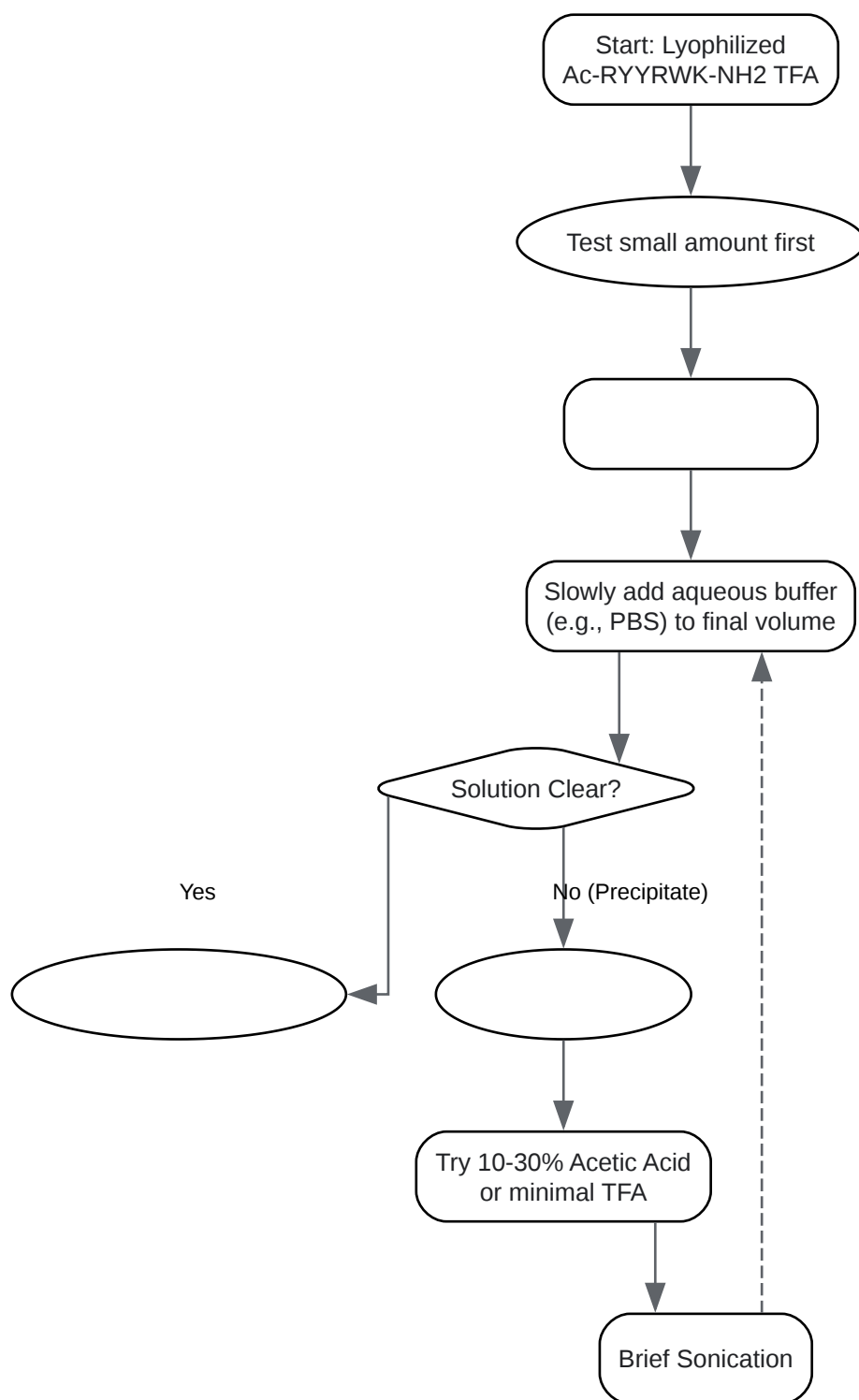
Researchers may encounter difficulties in dissolving **Ac-RYYRWK-NH₂ TFA**. This guide provides a systematic approach to overcoming these challenges.

Problem: The peptide will not dissolve in water or aqueous buffers (e.g., PBS).

- Reasoning: The peptide has a calculated neutral to slightly basic character at neutral pH, but the hydrophobic residues and terminal modifications can significantly reduce aqueous solubility.
- Solutions:
 - Initial Solvent Choice: Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).

- Step-wise Dilution: After initial dissolution in DMSO, slowly add the aqueous buffer of choice (e.g., PBS, Tris buffer) to the desired final concentration while vortexing gently. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that final buffer composition.
- Acidic Conditions: Since the peptide contains basic residues (Arginine - R, Lysine - K), dissolving it in a mildly acidic solution can help. Try a dilute solution of acetic acid (e.g., 10-30%) or add a very small amount of Trifluoroacetic Acid (TFA) to aid dissolution before diluting with your experimental buffer.[3][4][5]
- Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[6] Use short bursts to avoid heating the sample.

Visualizing the Troubleshooting Workflow



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Solubility Troubleshooting Workflow

Quantitative Solubility Data

While specific quantitative solubility data for **Ac-RYYRWK-NH2 TFA** is not readily available in the literature, the table below provides general guidelines for dissolving peptides with similar characteristics. It is always recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.

Solvent System	Expected Solubility	Recommendations & Remarks
Water	Low to Insoluble	The hydrophobic nature of the peptide limits its solubility in water alone.
PBS (pH 7.4)	Low to Insoluble	Similar to water, direct dissolution in PBS is challenging.
DMSO	Soluble	Recommended as the initial solvent. Aim for a high-concentration stock solution (e.g., 10-50 mg/mL).
10% Acetic Acid	Moderately Soluble	The acidic pH can protonate basic residues, increasing solubility. Useful for preparing aqueous stocks.
DMSO / Water Mixture	Varies	The final concentration of DMSO should be compatible with the experimental assay. A higher percentage of DMSO will aid solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Pre-weighing: Allow the vial of lyophilized **Ac-RYYRWK-NH2 TFA** to equilibrate to room temperature before opening to prevent condensation.

- **Calculation:** The molecular weight of **Ac-RYYRWK-NH2 TFA** is approximately 1126.21 g/mol. To prepare a 10 mM stock solution, you would dissolve 11.26 mg in 1 mL of DMSO. Adjust calculations based on the actual amount of peptide provided.
- **Dissolution:** Add the calculated volume of high-purity, anhydrous DMSO to the vial.
- **Mixing:** Vortex the vial gently until the peptide is completely dissolved. Brief sonication can be used if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -80°C.

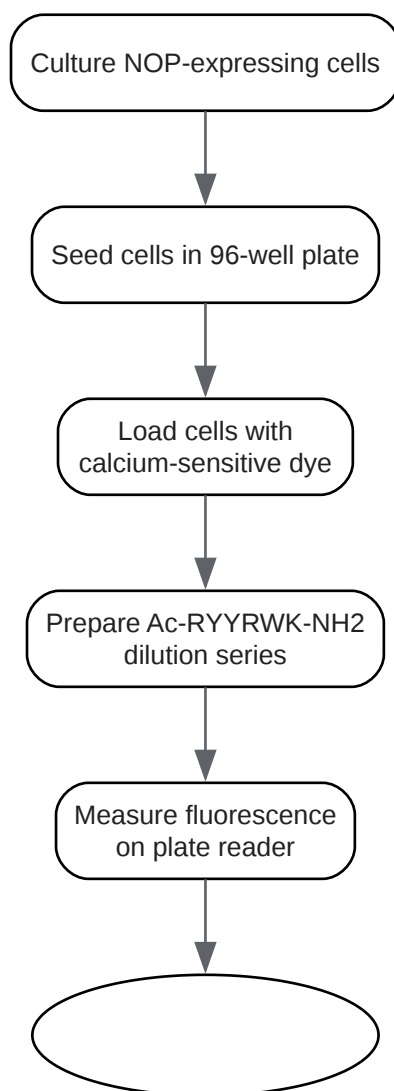
Protocol 2: In Vitro NOP Receptor Activation Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the agonist activity of Ac-RYYRWK-NH2 at the NOP receptor using a calcium mobilization assay in cells co-expressing the receptor and a chimeric G-protein.

- **Cell Culture:** Culture CHO or HEK293 cells stably expressing the human NOP receptor and a suitable chimeric G-protein (e.g., Gαq15) in appropriate growth medium.
- **Cell Plating:** Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- **Dye Loading:** On the day of the experiment, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- **Compound Preparation:** Prepare a dilution series of Ac-RYYRWK-NH2 from the DMSO stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells.
- **Assay Performance:** Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the peptide dilutions and monitor the change in fluorescence over time, which corresponds to intracellular calcium release.

- **Data Analysis:** Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the In Vitro Assay Workflow



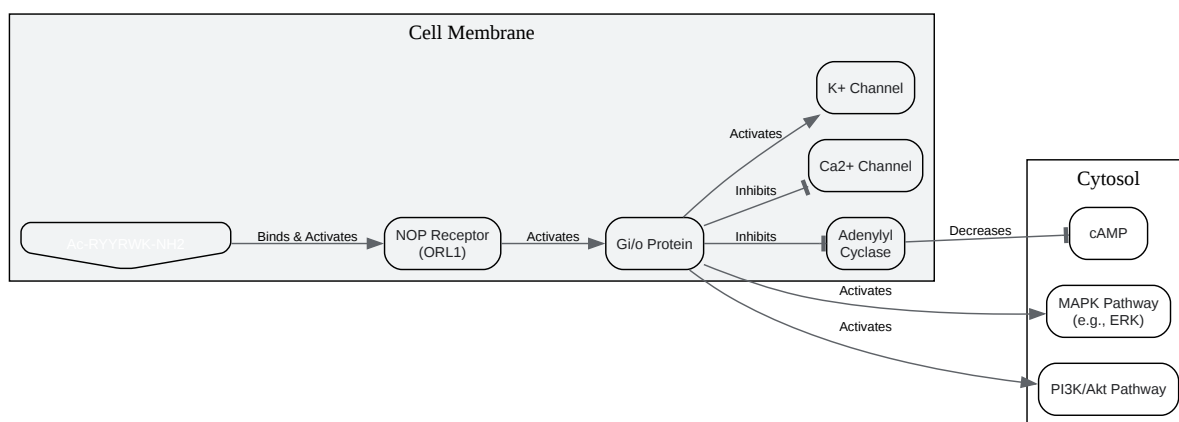
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Calcium Mobilization Assay Workflow

NOP Receptor Signaling Pathway

Ac-RYYRWK-NH₂, as a NOP receptor agonist, activates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to

Gi/o proteins.



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NOP Receptor Signaling Pathway

Upon binding of Ac-RYYRWK-NH₂, the activated Gi/o protein dissociates into its α and $\beta\gamma$ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The $\beta\gamma$ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces excitability.[1][2][3] Additionally, NOP receptor activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1][3][4]

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